molecular formula C17H15N3O2S B4519155 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B4519155
M. Wt: 325.4 g/mol
InChI Key: STXDLBUFLUTOLR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic thiazole derivative of significant interest in anticancer research. This compound is designed to function as a potent inhibitor of tubulin polymerization, a key mechanism for developing novel chemotherapeutic agents . By targeting the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2-M phase and the induction of apoptosis in proliferating cancer cells . Research into structurally similar compounds has demonstrated that this class of molecules can activate caspases 3 and 9, upregulate the pro-apoptotic protein Bax, and downregulate the anti-apoptotic protein Bcl-2 . Molecular docking studies suggest high binding affinity at the tubulin colchicine site, facilitated by key hydrophobic interactions and hydrogen bonding, which are critical for its biological activity . These properties make it a valuable chemical probe for investigating mitotic disruption and apoptosis signaling pathways. The compound is provided For Research Use Only and is strictly intended for laboratory studies. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDLBUFLUTOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methoxyphenyl Group: The final step involves the acylation of the thiazole-pyridine intermediate with 4-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-(4-methoxyphenyl)acetic acid and 4-(pyridin-2-yl)thiazol-2-amine.

Conditions Reagents Products Mechanism
Acidic hydrolysisHCl (6M), reflux2-(4-Methoxyphenyl)acetic acid + 4-(pyridin-2-yl)thiazol-2-amine hydrochlorideNucleophilic acyl substitution
Basic hydrolysisNaOH (10%), ΔSodium 2-(4-methoxyphenyl)acetate + 4-(pyridin-2-yl)thiazol-2-amineBase-promoted cleavage

This reaction is pivotal for modifying the compound’s solubility and bioactivity .

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring

The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, primarily at the ortho and para positions relative to the methoxy group.

Reaction Type Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C3- and 5-2-(3/5-Nitro-4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide~60–70%
BrominationBr₂/FeBr₃, CH₂Cl₂3- and 5-2-(3/5-Bromo-4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide~75%
SulfonationH₂SO₄, SO₃3-2-(3-Sulfo-4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide~50%

These modifications enhance polarity and potential target affinity .

Thiazole Ring Reactivity

The thiazole core participates in coordination and electrophilic substitution, though its aromaticity reduces reactivity compared to benzene.

Key Reactions:

  • Coordination Chemistry : The thiazole nitrogen binds to transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that stabilize specific conformations .

  • Electrophilic Substitution : Limited reactivity due to electron deficiency. Halogenation at the 5-position occurs under harsh conditions (e.g., Cl₂, FeCl₃).

Pyridine Ring Functionalization

The pyridin-2-yl group undergoes nucleophilic substitution at the 3-position and coordination via its lone pair.

Reaction Reagents Product Application
QuaternizationCH₃I, ΔN-Methylpyridinium iodide derivativeEnhanced water solubility
Metal complexationPdCl₂, K₂CO₃Pd(II)-pyridine-thiazole complexCatalysis or bioimaging

Methoxy Group Transformations

The methoxy group can be demethylated or oxidized, altering electronic properties.

Reaction Reagents Product Outcome
DemethylationBBr₃, CH₂Cl₂2-(4-Hydroxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamideIncreased hydrogen bonding capacity
OxidationKMnO₄, H⁺2-(4-Carboxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamideEnhanced acidity

Comparative Reactivity of Structural Analogs

The reactivity profile varies significantly with substituent changes:

Analog Key Structural Difference Reactivity Contrast
2-(4-Methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide Pyridin-4-yl substitutionReduced electrophilic substitution at pyridine ring
2-(Phenylthio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamideThioether instead of methoxyphenylSusceptible to oxidation (e.g., to sulfone)
N-(6-(2-(4-Methoxyphenylsulfonamido)pyridin-4-yl)benzo[d]thiazol-2-yl)acetamide Sulfonamide groupEnhanced stability toward hydrolysis

Mechanistic Insights from Pharmacological Studies

  • Anticonvulsant Activity : Methoxy-phenyl derivatives exhibit superior activity due to improved lipid solubility and CNS penetration .

  • SAR Trends : Electron-withdrawing groups on the phenyl ring (e.g., nitro, bromo) enhance anticonvulsant efficacy by modulating electron density .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological applications due to its ability to interact with biological targets. Initial studies have focused on its potential as an inhibitor for specific enzymes and receptors, which could lead to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to certain enzymes, potentially inhibiting their activity. This mechanism is crucial for developing new therapeutic agents that target specific pathways involved in disease progression.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide exhibit antimicrobial properties. Studies have suggested that the thiazole and pyridine rings may enhance the compound's ability to combat bacterial infections.

  • Case Study : A study demonstrated that derivatives of thiazole compounds were effective against various strains of bacteria, suggesting that this compound could be further explored for its antimicrobial potential.

Anticancer Properties

The unique structural features of this compound may also contribute to its anticancer properties. Preliminary studies have indicated that it could induce apoptosis in cancer cells through specific signaling pathways.

  • Research Findings : Investigations into its cytotoxic effects on different cancer cell lines have shown promising results, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can be contextualized through comparisons with analogs sharing its thiazole-acetamide scaffold and aromatic substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Biological Activities References
2-(4-Methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide 4-Methoxyphenyl, pyridin-2-yl 325.39 Anticancer (inferred), antimicrobial (structural analogy)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Methylsulfonyl group replaces pyridin-2-yl 402.47 Enhanced enzyme inhibition (sulfonamide moiety)
2-(4-Fluorophenyl)-N-(4-pyridin-2-yl-thiazol-2-yl)acetamide Fluorophenyl instead of methoxyphenyl 313.34 Improved solubility; moderate antibacterial activity
2-(4-(Ethylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Ethylthio group replaces methoxy 355.47 Increased lipophilicity; potential kinase inhibition
N-(4-(Pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide Pyridin-3-yl and p-tolyl groups 335.41 Anticancer activity (specific to colon cancer cell lines)

Key Observations

Substituent Effects on Bioactivity The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions with biological targets, such as DNA or enzyme active sites, compared to fluorophenyl or ethylthio analogs .

Physicochemical Properties

  • The methoxy group improves solubility relative to ethylthio or methylsulfonyl groups but reduces lipophilicity compared to halogenated analogs (e.g., fluorophenyl) .
  • Compounds with sulfonamide moieties (e.g., methylsulfonyl derivatives) exhibit stronger enzyme inhibitory effects, as seen in dihydropteroate synthase targeting for antibacterial activity .

Biological Activity Trends Antimicrobial Activity: Thiazole-acetamide derivatives with electron-withdrawing groups (e.g., fluorine, sulfonyl) show higher efficacy against Gram-positive bacteria . Anticancer Potential: Pyridine-substituted thiazoles (e.g., pyridin-2-yl or pyridin-3-yl) demonstrate cytotoxicity via kinase or tubulin polymerization inhibition, with methoxy groups enhancing cellular uptake .

Research Findings and Mechanistic Insights

  • Antimicrobial Mechanism : Analogous compounds (e.g., sulfonamide-thiazole hybrids) inhibit bacterial dihydropteroate synthase, disrupting folate synthesis . The target compound’s methoxyphenyl group may similarly interfere with microbial membrane integrity .
  • Anticancer Activity : Pyridinyl-thiazole derivatives induce apoptosis in cancer cells by modulating Bcl-2/Bax ratios or inhibiting cyclin-dependent kinases .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (CAS: 692869-38-8) is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. The presence of the methoxy group on the phenyl ring and the thiazole moiety contributes to its biological properties. The compound's structure is crucial for its interaction with biological targets, influencing its efficacy and selectivity.

Anticancer Properties

Research indicates that 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. A notable study reported that derivatives of thiazole, including this compound, demonstrated high potency against resistant cancer cell lines, suggesting a broad spectrum of activity against different tumor types .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Melanoma (A375)< 1Induction of apoptosis and autophagy
Pancreatic Cancer< 1Apoptosis via mitochondrial pathways
Chronic Myeloid Leukemia< 1Cell cycle arrest and apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Thiazole derivatives have been investigated for their effects against various pathogens, including bacteria and fungi. The presence of the pyridine ring enhances the compound's ability to penetrate microbial membranes, contributing to its efficacy .

Table 2: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBacteriostatic
Candida albicans64 µg/mLFungicidal

The mechanisms through which 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide exerts its biological effects involve several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in sensitive cancer cell lines, preventing further proliferation .
  • Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit specific enzymes linked to cancer progression, such as carbonic anhydrases, which are involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and substituents on the phenyl group significantly affect biological activity. For instance, electron-withdrawing groups enhance potency against certain cancer types while maintaining low cytotoxicity towards normal cells . The methoxy group on the phenyl ring has been identified as a crucial factor for enhancing solubility and bioavailability.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Melanoma : A study conducted on A375 melanoma xenografts in mice demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to controls, indicating effective in vivo anticancer activity .
  • Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multidrug-resistant strains of bacteria, showing promising results that support further development as a therapeutic agent .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide?

Answer:
The compound can be synthesized via condensation reactions between 2-amino-4-(pyridin-2-yl)thiazole and activated acetamide derivatives. Key steps include:

  • Reagent Selection : Use acetonitrile or chloroacetyl chloride as acylating agents in the presence of catalysts like anhydrous AlCl₃ .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while bases like triethylamine neutralize acidic byproducts .
  • Purification : Recrystallization from ethanol or acetone yields high-purity products, verified by melting point consistency and elemental analysis .

Basic: How can structural characterization of this compound be rigorously validated?

Answer:
A multi-technique approach is recommended:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.0–8.5 ppm) .
    • IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity .

Advanced: What strategies address contradictions in reported biological activities of thiazole-acetamide derivatives?

Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups on the aryl ring enhance antimicrobial activity) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, MIC thresholds) to isolate compound-specific effects .
  • Meta-Analysis : Cross-reference data across journals to identify trends (e.g., methoxy groups improving solubility but reducing target affinity) .

Advanced: How can computational modeling predict the binding mode of this compound to enzymatic targets?

Answer:
Molecular Docking Workflow :

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases, cytochrome P450) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on hydrogen bonds with thiazole nitrogen and pyridinyl rings .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Advanced: What are the challenges in optimizing this compound for in vivo studies?

Answer:
Key hurdles include:

  • Pharmacokinetics : Improve bioavailability via prodrug strategies (e.g., esterification of the acetamide group) .
  • Metabolic Stability : Address rapid hepatic clearance by introducing fluorine substituents to block CYP450 oxidation .
  • Toxicity Screening : Use zebrafish or murine models to assess hepatotoxicity linked to thiazole metabolism .

Basic: How can reaction yields be improved during scale-up synthesis?

Answer:

  • Catalyst Screening : Transition from AlCl₃ to milder catalysts (e.g., H₂SO₄ or zeolites) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
  • In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and optimize quenching times .

Advanced: What analytical techniques resolve degradation products of this compound under physiological conditions?

Answer:

  • LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the acetamide bond) in simulated gastric fluid .
  • Stability Studies : Use accelerated thermal degradation (40–60°C) to predict shelf life, with degradation kinetics modeled via Arrhenius equations .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .
  • Emergency Procedures : Maintain activated charcoal for accidental ingestion and ensure MSDS accessibility .

Advanced: How does the electronic nature of substituents influence the compound's reactivity in cross-coupling reactions?

Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Activate the thiazole ring toward electrophilic substitution at the 5-position, facilitating Suzuki couplings .
  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance oxidative stability but reduce nucleophilic attack rates in SNAr reactions .

Advanced: What in silico tools are effective for predicting the environmental impact of this compound?

Answer:

  • QSAR Models : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores <2.5 indicate persistence) .
  • Ecotoxicity Databases : Cross-reference with ECOTOX to assess aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
Reactant of Route 2
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2-(4-methoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.